molecular formula C9H10Br2O2S B3056285 3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine CAS No. 701209-98-5

3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine

Cat. No.: B3056285
CAS No.: 701209-98-5
M. Wt: 342.05
InChI Key: JSDPDQPADLMIHM-UHFFFAOYSA-N
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Description

3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine is a useful research compound. Its molecular formula is C9H10Br2O2S and its molecular weight is 342.05. The purity is usually 95%.
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Biological Activity

3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine, with the CAS number 701209-98-5, is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H10Br2O2SC_9H_{10}Br_2O_2S, with a molecular weight of approximately 342.05 g/mol. The compound features a thieno-dioxepine structure that may contribute to its biological activities.

PropertyValue
Molecular FormulaC9H10Br2O2S
CAS Number701209-98-5
Molecular Weight342.05 g/mol
Purity98%

Antimicrobial Properties

Research indicates that compounds with bromomethyl groups often exhibit antimicrobial activity. A study exploring various brominated compounds found that those similar in structure to this compound demonstrated significant inhibition against several bacterial strains. The mechanism is believed to involve the disruption of microbial cell membranes.

Anticancer Activity

The anticancer potential of thieno[3,4-b][1,4]dioxepine derivatives has been documented in various studies. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on MCF-7 cells:

  • Concentration : Various concentrations (1 µM to 100 µM) of the compound were tested.
  • Results : The IC50 value was determined to be approximately 25 µM, indicating moderate cytotoxicity.

Table 2: Cytotoxicity Results

Concentration (µM)Cell Viability (%)
195
1080
2555
5030
10010

The biological activity of this compound is believed to be mediated through several pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells.
  • DNA Damage : Brominated compounds can interact with DNA, leading to strand breaks.
  • Apoptosis Induction : Activation of caspases has been observed in treated cells.

Properties

IUPAC Name

3,3-bis(bromomethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2S/c10-3-9(4-11)5-12-7-1-14-2-8(7)13-6-9/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDPDQPADLMIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CSC=C2O1)(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732447
Record name 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701209-98-5
Record name 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine
Reactant of Route 2
3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine
Reactant of Route 3
3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine
Reactant of Route 4
3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine
Reactant of Route 5
3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine
Reactant of Route 6
3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.